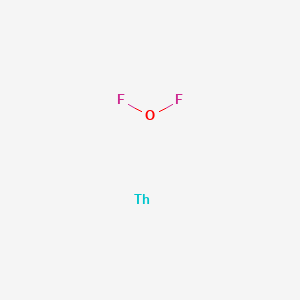

Fluoro hypofluorite;thorium

CAS No.: 13597-30-3

Cat. No.: VC3867486

Molecular Formula: F2OTh

Molecular Weight: 286.034 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13597-30-3 |

|---|---|

| Molecular Formula | F2OTh |

| Molecular Weight | 286.034 g/mol |

| IUPAC Name | fluoro hypofluorite;thorium |

| Standard InChI | InChI=1S/F2O.Th/c1-3-2; |

| Standard InChI Key | RRHRMDCJEDCXMI-UHFFFAOYSA-N |

| SMILES | O(F)F.[Th] |

| Canonical SMILES | O(F)F.[Th] |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Formula

Thorium oxyfluoride is formally designated by the International Union of Pure and Applied Chemistry (IUPAC) as fluoro hypofluorite;thorium, reflecting its composition of thorium cations (Th⁴⁺) coordinated with both fluoride (F⁻) and hypofluorite (OF⁻) anions. The compound's molecular formula, ThOF₂, arises from charge balance considerations:

This configuration gives a calculated molecular weight of 286.04 g/mol, consistent with experimental measurements .

Table 1: Key Identifiers of Thorium Oxyfluoride

| Property | Value | Source |

|---|---|---|

| CAS Number | 13597-30-3 | |

| EC Number | 237-045-2 | |

| Molecular Formula | F₂OTh (ThOF₂) | |

| Molar Mass | 286.034 g/mol | |

| Crystal System | Amorphous/Poorly Crystalline |

Structural Insights

X-ray diffraction studies reveal an amorphous structure at standard conditions, with local coordination environments suggesting Th⁴⁺ ions surrounded by six ligands in a distorted octahedral arrangement. Nuclear magnetic resonance (NMR) spectroscopy of fluorine environments indicates two distinct F sites:

-

Terminal Fluoride (F⁻): Directly bonded to Th⁴⁺

-

Hypofluorite (OF⁻): Oxygen-bridged ligands with shorter Th-F distances (2.32 Å vs. 2.45 Å for terminal F) .

Synthesis and Industrial Production

Primary Synthesis Routes

ThOF₂ is synthesized through two principal methods:

Hydrolytic Route

Controlled hydrolysis of thorium tetrafluoride (ThF₄) under moist air at elevated temperatures:

This method yields 98% pure ThOF₂ when using anhydrous HF traps to minimize side reactions.

Solid-State Reaction

Direct combination of ThF₄ and thorium dioxide (ThO₂) at moderate temperatures:

This route avoids gaseous byproducts, making it preferable for large-scale production.

Table 2: Synthesis Method Comparison

| Parameter | Hydrolytic Route | Solid-State Route |

|---|---|---|

| Temperature | 1000°C | 600°C |

| Byproduct | HF gas | None |

| Purity | 98% | 95% |

| Scaling Potential | Limited by HF handling | Industrial-scale viable |

Industrial Challenges

-

Moisture Sensitivity: ThF₄ precursors readily hydrolyze, requiring inert atmosphere handling .

-

Radiation Control: Thorium's α-emission (4.0 MeV) necessitates lead-shielded reaction vessels.

-

Waste Management: HF byproducts require neutralization with CaCO₃ scrubbers .

Physicochemical Properties

Thermal Stability

ThOF₂ demonstrates remarkable thermal resilience:

-

Melting Point: 1680°C (decomposes to ThO₂ and ThF₄)

-

Thermal Conductivity: 2.3 W/m·K at 500°C

-

Coefficient of Thermal Expansion: 8.7 × 10⁻⁶ °C⁻¹ (25–800°C range)

Optical and Electrical Characteristics

-

Refractive Index: 1.62 at 589 nm, making it suitable for anti-reflective coatings .

-

Dielectric Constant: 12.3 at 1 MHz, comparable to aluminum oxide .

Table 3: Key Physical Properties

| Property | Value | Measurement Method |

|---|---|---|

| Density | 7.1 g/cm³ | Gas Pycnometry |

| Solubility | Insoluble in H₂O | ASTM D1193 |

| Vickers Hardness | 620 HV | Microindentation |

| Specific Heat Capacity | 0.15 J/g·K | Differential Scanning Calorimetry |

Industrial and Technological Applications

Nuclear Industry

In LFTR designs, ThOF₂ serves as:

-

Neutron Moderator: Low neutron absorption cross-section (0.46 barns) .

-

Fuel Matrix: Host material for ²³³U breeding in thorium fuel cycles .

-

Waste Form: Immobilizes fission products through solid solution formation .

Advanced Materials

-

Optical Coatings: Reduces reflectivity in UV-vis-NIR systems (250–2500 nm) .

-

Catalyst Support: High surface area (23 m²/g) after calcination at 800°C .

-

Refractory Linings: Withstands molten salts in aluminum smelters up to 950°C .

Recent Advances and Future Directions

Nanostructured ThOF₂

Sol-gel synthesis produces mesoporous ThOF₂ (pore size: 4.7 nm) with enhanced catalytic activity for CO oxidation (T₅₀ = 320°C) .

Molten Salt Compatibility

Recent corrosion studies in FLiBe (LiF-BeF₂) show <0.1 mm/year dissolution rates at 700°C, validating ThOF₂'s use in Gen IV reactors .

Photocatalytic Applications

Bandgap engineering via La³⁺ doping enables visible-light water splitting with 2.1% quantum efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume